molecular formula C11H10F2O B15232899 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one

Katalognummer: B15232899
Molekulargewicht: 196.19 g/mol
InChI-Schlüssel: CFUFCYZLEFAAHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₀F₂O and a molecular weight of 196.19 g/mol . This compound is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a phenyl ring, making it a unique entity in the realm of organic chemistry.

Vorbereitungsmethoden

The synthesis of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves several steps, typically starting with the preparation of the cyclopropyl group and the difluorophenyl moiety. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the difluorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one stands out due to its unique combination of a cyclopropyl group and difluorophenyl ring. Similar compounds include:

These compounds share structural similarities but differ in the positioning of the fluorine atoms and other substituents, leading to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C11H10F2O

Molekulargewicht

196.19 g/mol

IUPAC-Name

2-cyclopropyl-1-(3,5-difluorophenyl)ethanone

InChI

InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7H,1-3H2

InChI-Schlüssel

CFUFCYZLEFAAHT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CC(=O)C2=CC(=CC(=C2)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.